PD173956

Description

Properties

CAS No. |

305820-76-2 |

|---|---|

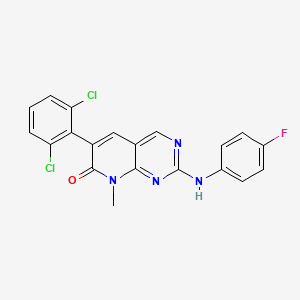

Molecular Formula |

C20H13Cl2FN4O |

Molecular Weight |

415.2 g/mol |

IUPAC Name |

6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26) |

InChI Key |

ZSHRAUSJZQDIJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PD 173956 PD-173956 PD173956 |

Origin of Product |

United States |

Foundational & Exploratory

PD173074: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) pivotal in cellular processes such as proliferation, differentiation, and angiogenesis.[1][2] This pyrido[2,3-d]pyrimidine compound primarily targets FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Its mechanism of action is centered on competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This targeted inhibition of the FGFR pathway has established PD173074 as an invaluable tool in cancer research and developmental biology, facilitating the investigation of FGFR's role in various pathological and physiological states.[1] This guide provides a comprehensive overview of PD173074's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.

Core Mechanism of Action: ATP-Competitive Inhibition

PD173074 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of FGFRs.[1][2] This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor.[1][2] The inhibition of autophosphorylation is the critical step that halts the initiation of downstream signaling pathways typically triggered by the binding of fibroblast growth factors (FGFs).[2][4]

Primary Molecular Targets and Selectivity

The primary targets of PD173074 are FGFR1 and FGFR3.[1] It also demonstrates inhibitory effects on VEGFR2, though with lower potency compared to its primary targets.[1][3] A key feature of PD173074 is its high selectivity for FGFRs over other tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, for which the inhibitory concentrations are approximately 1000-fold greater.[2][3] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Inhibitory Activity

The potency of PD173074 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values serving as key metrics.

In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Notes |

| FGFR1 | ~25 | Potent inhibition.[3][5] |

| FGFR3 | 5 | High-affinity inhibition.[6] |

| VEGFR2 | 100 - 200 | Moderate inhibition.[3] |

| PDGFR | 17600 | Significantly lower potency, indicating selectivity. |

| c-Src | 19800 | Significantly lower potency, indicating selectivity. |

| EGFR | > 50000 | Negligible inhibition. |

| InsR | > 50000 | Negligible inhibition. |

| MEK | > 50000 | Negligible inhibition. |

| PKC | > 50000 | Negligible inhibition. |

Cell-Based Assay Activity

| Assay Type | Cell Line | IC₅₀ (nM) | Notes |

| FGFR1 Autophosphorylation | NIH 3T3 | 1 - 5 | Demonstrates potent inhibition of receptor activation in a cellular context.[7] |

| VEGFR2 Autophosphorylation | NIH 3T3 | 100 - 200 | Effective inhibition of VEGFR2 signaling in cells.[7] |

| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20 | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[3][7] |

Signaling Pathways and Downstream Effects

Inhibition of FGFR autophosphorylation by PD173074 prevents the recruitment and activation of downstream signaling proteins. This leads to the suppression of major signaling cascades, including:

-

RAS-RAF-MAPK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway by PD173074 contributes to its anti-proliferative effects.[4]

-

PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. By blocking this pathway, PD173074 can induce apoptosis and inhibit cell growth.[4]

-

JAK-STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition can contribute to the anti-tumor effects of PD173074.[4]

The collective inhibition of these pathways results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells that are dependent on FGFR signaling.[2]

Experimental Protocols

The characterization of PD173074's mechanism of action relies on a variety of standard laboratory techniques.

Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the IC₅₀ of PD173074 against a target kinase, such as FGFR1.[7]

Materials:

-

Recombinant human FGFR1 kinase

-

PD173074 (stock solution in DMSO)

-

Poly(Glu, Tyr) 4:1 substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Phosphocellulose filter plates

-

Wash Buffer (e.g., 0.5% Phosphoric Acid)

-

Scintillation counter

Methodology:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of PD173074 in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

-

Set up Kinase Reaction: In a 96-well plate, add the kinase, substrate, and PD173074 (or DMSO control) to the Kinase Assay Buffer.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash: Wash the filter plate multiple times with Wash Buffer to remove unincorporated [γ-³²P]ATP.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Subtract the background counts (no enzyme control). Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the effect of PD173074 on the viability of cancer cell lines.

Materials:

-

FGFR-dependent cancer cell lines (e.g., KMS11, KMS18)

-

Complete cell culture medium

-

PD173074 (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PD173074. Include a DMSO-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control. Plot the percentage of cell viability against the logarithm of the PD173074 concentration and determine the IC₅₀ value.

References

PD173074: A Technical Guide to a Potent and Selective FGFR1 and FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the role of FGFR signaling in diverse cellular processes, including proliferation, differentiation, angiogenesis, and survival.[1][2] Its high selectivity and nanomolar potency have established it as a critical tool in cancer research, developmental biology, and studies of pluripotent stem cells.[1][3] This document provides a comprehensive technical overview of PD173074, detailing its mechanism of action, quantitative inhibitory data, affected signaling pathways, and detailed experimental protocols.

Mechanism of Action

PD173074 functions as a reversible, ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and FGFR3.[1][2][4] This binding action physically obstructs the ATP-binding pocket, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor's intracellular domain.[1] Consequently, ligand-induced receptor autophosphorylation is blocked, which is the critical initial step for receptor activation.[1][4] The inhibition of autophosphorylation prevents the recruitment and activation of downstream signaling adaptors and enzymes, effectively abrogating the entire signaling cascade.[1][2] While potent against FGFR1 and FGFR3, PD173074 is significantly less active against other tyrosine kinases such as EGFR, PDGFR, c-Src, and insulin receptor, as well as serine/threonine kinases like MEK and PKC, highlighting its selectivity.[4][5][6]

Quantitative Data: In Vitro and Cellular Activity

The inhibitory potency of PD173074 has been extensively quantified in both cell-free biochemical assays and cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency for FGFR1 and FGFR3.

Table 1: In Vitro Kinase Inhibition Profile of PD173074

| Target Kinase | Assay Type | IC₅₀ (nM) | Source(s) |

| FGFR3 | Cell-free kinase assay | 5 | [3][5][6] |

| FGFR1 | Cell-free kinase assay | 21.5 - 25 | [3][4][5][7] |

| VEGFR2 | Cell-free kinase assay | ~100 | [4][5][6] |

| PDGFR | Cell-free kinase assay | 17,600 | [5][6] |

| c-Src | Cell-free kinase assay | 19,800 | [5][6] |

| EGFR | Cell-free kinase assay | >50,000 | [5][6] |

| InsR | Cell-free kinase assay | >50,000 | [5][6] |

| MEK | Cell-free kinase assay | >50,000 | [5][6] |

| PKC | Cell-free kinase assay | >50,000 | [1][5][6] |

Table 2: Cellular Activity and In Vivo Effects of PD173074

| Cell Line / Model | Assay Type | Effect | IC₅₀ / Concentration | Source(s) |

| NIH 3T3 (FGFR1 Overexpressing) | Autophosphorylation Inhibition | Potent inhibition of receptor activation | 1 - 5 nM | [4][8][9] |

| Multiple Myeloma Cells (FGFR3 Expressing) | Autophosphorylation Inhibition | Potent inhibition of receptor activation | ~5 nM | [4] |

| KMS11, KMS18 (Multiple Myeloma) | Cell Viability | Potent anti-proliferative effects | < 20 nM | [4] |

| Granule Neurons | FGF-2 Mediated Survival | Inhibition of survival | 12 nM | [4] |

| HOC313, KOSCC25B, KOSCC33A (HNSCC) | Cell Growth & Invasion | Suppression of growth and invasion | 15 nM | [8] |

| TFK-1 (Cholangiocarcinoma) | Cell Viability (MTT) | Dose-dependent reduction in viability | ~6.6 µM | [10] |

| KKU-213 (Cholangiocarcinoma) | Cell Viability (MTT) | Dose-dependent reduction in viability | ~8.4 µM | [10] |

| RBE (Cholangiocarcinoma) | Cell Viability (MTT) | Dose-dependent reduction in viability | ~11 µM | [10] |

| H-510, H-69 SCLC Xenografts | In Vivo Tumor Growth | Blocked tumor growth, increased survival | Oral Administration | [2][5][6] |

| Mouse Cornea Model | Angiogenesis | Inhibition of FGF- and VEGF-induced angiogenesis | 1-2 mg/kg/day | [2][4][5] |

Signaling Pathway Inhibition

The binding of a Fibroblast Growth Factor (FGF) ligand, facilitated by heparan sulfate proteoglycans (HSPG), triggers FGFR dimerization and trans-autophosphorylation of tyrosine residues within the kinase domain.[2] This event creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to initiate downstream cascades. PD173074's blockade of autophosphorylation effectively shuts down these pathways.[2][11]

Key Downstream Pathways Inhibited by PD173074:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation, this pathway's activation is consistently blocked by PD173074, as evidenced by reduced phosphorylation of ERK1/2.[1][12][13]

-

PI3K-AKT Pathway: Important for cell survival and growth, this pathway is inhibited, leading to decreased phosphorylation of AKT.[2][11][12]

-

PLCγ Pathway: This pathway is involved in calcium signaling and protein kinase C activation.[2]

-

JAK-STAT Pathway: In some contexts, FGFR activation can trigger this pathway, which is also inhibited by PD173074.[11][14]

Experimental Protocols

The following protocols are representative methodologies for characterizing the inhibitory activity of PD173074.

In Vitro Kinase Assay for IC₅₀ Determination (Radiometric)

This protocol outlines a radiometric filter-binding assay to directly measure the inhibition of purified FGFR1 kinase activity.[2][4][15]

Materials:

-

Recombinant full-length human FGFR1 kinase

-

PD173074 (stock solution in DMSO)

-

Poly(Glu, Tyr) 4:1 (substrate)

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate

-

Stop Solution: 30% Trichloroacetic Acid (TCA)

-

Wash Buffer: 0.5% Phosphoric Acid

-

96-well reaction plates and glass-fiber filter mats

-

Scintillation counter

Methodology:

-

Reagent Preparation: Prepare serial dilutions of PD173074 in DMSO. Prepare a reaction mix in the Kinase Assay Buffer containing the substrate (final concentration 750 µg/mL) and FGFR1 enzyme (60-75 ng per reaction).[2][4]

-

Inhibitor Pre-incubation: Add the diluted PD173074 or DMSO vehicle control to the wells of a 96-well plate. Add the enzyme/substrate mix and pre-incubate for 10 minutes at 25°C to allow for inhibitor binding.[4][15]

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.[2][4]

-

Incubation: Incubate the plate for 10 minutes at 25°C.[2][4]

-

Reaction Termination: Stop the reaction by adding 30% TCA.[2]

-

Substrate Capture: Spot the reaction mixture onto glass-fiber filter mats to precipitate and capture the radiolabeled substrate.[2]

-

Washing: Wash the filters extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[16]

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.[2]

-

Data Analysis: Calculate the percentage of kinase inhibition for each PD173074 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Cell Viability Assay (MTT)

This protocol is used to assess the effect of PD173074 on the viability and proliferation of cancer cell lines.[1][2][14]

Materials:

-

Target cell line (e.g., FGFR-dependent cancer cells)

-

Complete cell culture medium

-

PD173074 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of PD173074. Include a vehicle control (DMSO) and a positive control for cell death if desired.[2]

-

Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions.[1][14]

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[1][14]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~540-570 nm.[14]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against PD173074 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[1]

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to directly visualize the inhibition of FGFR autophosphorylation within a cellular context.[14][16]

Materials:

-

Target cell line

-

Serum-free medium

-

FGF ligand (e.g., FGF2)

-

PD173074

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Starvation: Grow cells to ~80% confluency. To reduce basal receptor phosphorylation, starve the cells in serum-free medium for several hours (e.g., 4-24 hours).[16]

-

Inhibitor Treatment: Pre-treat the starved cells with various concentrations of PD173074 or a vehicle control for 1-2 hours.[16]

-

Ligand Stimulation: Stimulate the cells with the appropriate FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.[16]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[14][16]

-

Immunoblotting:

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[14]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FGFR and a loading control to confirm equal protein loading.

Conclusion

PD173074 is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2.[1] Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease.[1][2] The inhibitor has demonstrated efficacy in blocking key oncogenic signaling pathways, reducing cell proliferation and survival in various cancer models, and inhibiting angiogenesis in vivo.[1][4][5] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the FGFR signaling axis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]

- 8. The FGFR1 inhibitor PD173074 induces mesenchymal–epithelial transition through the transcription factor AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

PD173074: A Comprehensive Technical Profile of a Selective FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in research for understanding the roles of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][3] Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][4] Its high selectivity and potent activity have established it as a critical compound in cancer research and developmental biology.[1][3] This technical guide provides an in-depth overview of PD173074, including its selectivity profile, mechanism of action, detailed experimental protocols, and the relevant signaling pathways.

Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors.[1][2] This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking autophosphorylation and subsequent activation.[1][2][3] By inhibiting this crucial step, PD173074 effectively halts the initiation of downstream signaling cascades.[1][2][3]

Data Presentation: Selectivity Profile of PD173074

The inhibitory activity of PD173074 has been quantified through various in vitro and cell-based assays, with IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values serving as key measures of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile

| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. Other Kinases |

| FGFR1 | Cell-free | ~21.5 - 25[3][5][6] | ~40[3][4] | ~1000-fold vs. PDGFR and c-Src[4][5] |

| FGFR3 | Cell-free | 5[3][5][7] | - | Highly potent against this family member[5] |

| VEGFR2 | Cell-free | ~100 - 200[3][4][5] | - | Potent inhibition, though less so than FGFRs[5] |

| PDGFR | Cell-free | 17,600[3][5] | - | Significantly lower potency[5] |

| c-Src | Cell-free | 19,800[5] | - | Significantly lower potency[5] |

| EGFR | Cell-free | >50,000[5] | - | Negligible activity[5] |

| InsR | Cell-free | >50,000[5] | - | Negligible activity[5] |

| MEK | Cell-free | >50,000[5] | - | Negligible activity[5] |

| PKC | Cell-free | >50,000[1] | - | Negligible activity[1] |

Table 2: Cellular Activity Profile

| Cellular Process | Cell Line | IC₅₀ (nM) | Notes |

| FGFR1 Autophosphorylation | NIH3T3 | 1 - 5[5] | Demonstrates potent inhibition of receptor activation.[5] |

| VEGFR2 Autophosphorylation | NIH3T3 | 100 - 200[5] | Effective inhibition of VEGFR2 signaling.[5] |

| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20[5][6] | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[5][6] |

| FGF-2 Enhancement of Granule Neuron Survival | Cerebellar Granule Neurons | 8[4] | Potent reduction in FGF-2 mediated survival. |

Signaling Pathway Inhibition

PD173074 effectively blocks the signaling cascades initiated by the binding of fibroblast growth factor (FGF) to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.[1] By inhibiting FGFR autophosphorylation, PD173074 prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[1]

References

PD173074 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating high selectivity for FGFR1 and FGFR3.[1][2][3][4] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit with lower potency.[1][3][4] This synthetic pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cell biology and cancer research for elucidating the roles of FGFR signaling in various physiological and pathological processes, including cell proliferation, differentiation, angiogenesis, and survival.[1] Dysregulation of the FGFR signaling network is a known driver in multiple cancers, making it a key target for therapeutic intervention.[5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by PD173074, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

PD173074 exerts its inhibitory effects by binding to the ATP-binding pocket within the kinase domain of FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[1] The primary signaling pathways affected by the inhibition of FGFRs are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[6]

Quantitative Data Summary

The inhibitory activity of PD173074 against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FGFR1 | ~25 | Cell-free | [3] |

| FGFR1 (autophosphorylation) | 1-5 | Cell-based | [3] |

| FGFR3 | 5 | Cell-free | |

| FGFR3 (autophosphorylation) | ~5 | Cell-based | |

| VEGFR2 | 100-200 | Cell-free | [3][4] |

| PDGFR | >10,000 | Not Specified | |

| c-Src | >10,000 | Not Specified | |

| EGFR | >50,000 | Not Specified | |

| InsR | >50,000 | Not Specified | |

| MEK | >50,000 | Not Specified | |

| PKC | >50,000 | Not Specified |

Downstream Signaling Pathways

RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, FGFRs recruit and activate adapter proteins like FRS2, which in turn activate the RAS-GTPase, initiating the phosphorylation cascade of RAF, MEK, and finally ERK (also known as MAPK). PD173074 effectively blocks this pathway by inhibiting the initial FGFR autophosphorylation.[6]

Figure 1: PD173074 inhibits the MAPK signaling pathway.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial signaling route downstream of FGFRs, playing a significant role in cell growth, survival, and metabolism. Activated FGFRs recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of AKT and subsequently mTOR, promoting protein synthesis and cell growth. PD173074-mediated inhibition of FGFR phosphorylation disrupts this entire cascade.[6]

Figure 2: PD173074 inhibits the PI3K-AKT-mTOR pathway.

JAK-STAT Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is also activated by FGFRs and is involved in cell proliferation and differentiation. Upon FGFR activation, JAKs are recruited and phosphorylated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors. Inhibition of FGFR by PD173074 prevents the initiation of this signaling cascade.[6]

Figure 3: PD173074 inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Western Blot Analysis of FGFR Pathway Inhibition

This protocol outlines the general steps to assess the inhibitory effect of PD173074 on the phosphorylation of FGFR and downstream targets like ERK and AKT.

Figure 4: General workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Seed cells of interest in appropriate culture dishes and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours to reduce basal signaling. Treat cells with varying concentrations of PD173074 for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a method to determine the effect of PD173074 on cell viability and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of PD173074 (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the PD173074 concentration to determine the IC50 value.

Conclusion

PD173074 is a highly selective and potent inhibitor of FGFR signaling, making it an essential research tool for dissecting the roles of this pathway in health and disease. Its primary mechanism of action involves the blockade of FGFR autophosphorylation, leading to the downregulation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting FGFR signaling. The continued use of PD173074 in preclinical studies will undoubtedly contribute to a deeper understanding of FGFR biology and the development of novel targeted therapies.

References

PD173074: A Technical Guide to an ATP-Competitive Inhibitor of FGFR and VEGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent, selective, and cell-permeable small molecule inhibitor that has been instrumental in the study of cellular signaling pathways.[1][2] Classified as a pyrido[2,3-d]pyrimidine, it primarily targets Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Its mechanism of action is centered on competitive inhibition of ATP binding to the kinase domain of these receptors.[1][4][5][6] This action prevents receptor autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, migration, and angiogenesis.[1][2][7] Due to its high selectivity and potency, PD173074 serves as a valuable research tool for investigating the roles of FGFR and VEGFR signaling in both normal physiological processes and in pathological conditions like cancer.[1][2][7]

Core Mechanism of Action: ATP-Competitive Inhibition

PD173074 exerts its inhibitory effects by binding to the ATP-binding pocket within the kinase domain of its target receptors.[1][2][4] This binding is competitive with respect to ATP, the natural substrate for the kinase's phosphorylation activity. By occupying this site, PD173074 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This blockade of autophosphorylation is the critical step that halts the initiation of downstream signaling.[1][2]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of PD173074 have been quantified through various enzymatic and cell-based assays. The data presented below highlights its potent inhibition of FGFR and VEGFR kinases, with significantly less activity against a panel of other kinases.

Table 1: In Vitro Kinase Inhibitory Profile of PD173074

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| FGFR1 | ~25[4], 21.5[8][9] | ~40[4][5][6] | Cell-free |

| FGFR3 | 5[8][9][10] | - | Cell-free |

| VEGFR2 | 100-200[4][5] | - | Cell-free |

| PDGFR | 17600[8][9] | - | Cell-free |

| c-Src | 19800[8][9] | >1000-fold vs FGFR1[4] | Cell-free |

| EGFR | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |

| InsR | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |

| MEK | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |

| PKC | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |

Table 2: Cellular Activity of PD173074

| Assay Type | Cell Line | IC50 (nM) | Effect Measured |

| Autophosphorylation Inhibition (FGFR1) | - | 1-5[4] | Inhibition of receptor phosphorylation |

| Autophosphorylation Inhibition (FGFR3) | - | ~5[4] | Inhibition of receptor phosphorylation |

| Autophosphorylation Inhibition (VEGFR2) | - | 100-200[4] | Inhibition of receptor phosphorylation |

| Granule Neuron Survival (FGF-2 promoted) | Cerebellar Granule Neurons | 12[4] | Inhibition of survival |

| Cell Viability | KMS11 (FGFR3-expressing) | <20[4] | Reduction in cell viability |

| Cell Viability | KMS18 (FGFR3-expressing) | <20[4] | Reduction in cell viability |

| Growth Inhibition | NCI-H1581 | 12.25[4] | Inhibition of cell growth |

| Growth Inhibition | KG-1 | 51.29[4] | Inhibition of cell growth |

Signaling Pathways and Visualization

PD173074 primarily disrupts the signaling cascades initiated by Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factor (VEGF).

FGFR Signaling Pathway: Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2.[11][12] This triggers the activation of major downstream pathways, including:

-

RAS-RAF-MAPK-ERK Pathway: This cascade is critical for cell proliferation and differentiation.[11][12][13]

-

PI3K-AKT Pathway: This pathway is essential for cell survival and growth.[12][14]

-

JAK-STAT Pathway: This pathway is also involved in proliferation and differentiation.[12]

PD173074 blocks the initial autophosphorylation step, thereby preventing the activation of all subsequent downstream effectors.[12]

Caption: PD173074 competitively inhibits ATP binding to the FGFR kinase domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors like PD173074.

In Vitro Kinase Assay (IC50 Determination)

This assay is fundamental for determining the direct inhibitory effect of PD173074 on the enzymatic activity of a target kinase.[3] This protocol is a generalized method adaptable for various detection formats (e.g., radiometric or luminescence-based, such as ADP-Glo™).[15][16][17]

Objective: To quantify the concentration of PD173074 required to inhibit 50% of the target kinase activity (IC50).

Materials:

-

Recombinant human kinase (e.g., FGFR1, FGFR3).

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1).[18]

-

PD173074.

-

ATP.

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 0.2 mM Sodium Orthovanadate).[4]

-

DMSO for compound dilution.

-

Assay plates (e.g., 96-well).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Plate reader.

Procedure:

-

Compound Dilution: Prepare a serial dilution series of PD173074 in DMSO. Further dilute these into the kinase assay buffer.

-

Reaction Setup: To the wells of the assay plate, add:

-

The diluted PD173074 or vehicle control (DMSO in assay buffer).

-

Recombinant kinase enzyme.

-

Kinase substrate.

-

-

Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[16]

-

Reaction Termination and Detection: Stop the reaction and detect kinase activity according to the manufacturer's protocol for the chosen detection reagent. For example, with the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to convert unused ATP to light, followed by a Kinase Detection Reagent.[15]

-

Data Analysis:

-

Subtract background readings (wells with no enzyme).

-

Calculate the percentage of inhibition for each PD173074 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the PD173074 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

-

Caption: Workflow for an in vitro kinase assay to determine inhibitor IC50.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of PD173074.

Objective: To determine the effect of PD173074 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., FGFR-dependent line like KMS11).[4]

-

Complete cell culture medium.

-

PD173074.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

DMSO.

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of PD173074 (e.g., 0.1 to 10,000 nM) for a specified period (e.g., 72 hours). Include a vehicle-only control (DMSO).[2]

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Crystal Solubilization: Carefully remove the culture medium and add DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to determine the IC50 value, the concentration of PD173074 that causes 50% inhibition of cell proliferation.

Western Blot Analysis of Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement and inhibition by a compound.[19][20]

Objective: To assess the effect of PD173074 on the phosphorylation of downstream signaling proteins such as ERK and AKT.[13][14]

Materials:

-

Cell line of interest.

-

PD173074.

-

Growth factors for stimulation (e.g., FGF-2), if necessary.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and equipment.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. If studying stimulated signaling, starve cells in serum-free media before treating with PD173074 for a short period (e.g., 1-2 hours), followed by stimulation with a growth factor (e.g., FGF-2).[19]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer.[19][20] Collect the lysates and clarify by centrifugation to remove cell debris.[19][20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Antibody Incubation:

-

Detection: After further washing, apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[19]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH or β-actin).[20][21]

-

Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[14]

Caption: Experimental workflow for Western Blot analysis.

Conclusion

PD173074 is a well-characterized and highly selective inhibitor of FGFR1, FGFR3, and VEGFR2.[4][7][8][9] Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the multifaceted roles of FGFR and VEGFR signaling in health and disease.[1][3] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this important compound to probe cellular pathways and explore potential therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 10. stemcell.com [stemcell.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Role of PD173074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[1] The signaling pathways of Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) are pivotal regulators of this complex process.[1][2] PD173074, a synthetic pyrido[2,3-d]pyrimidine derivative, has been identified as a potent and selective inhibitor of the tyrosine kinase activity of both FGF receptors (FGFRs) and VEGF receptors (VEGFRs), establishing it as a significant anti-angiogenic agent.[1][2] This technical guide provides a comprehensive overview of PD173074's mechanism of action, its quantitative effects on key angiogenesis-related processes, detailed experimental protocols for its evaluation, and visualization of the associated signaling pathways.

Mechanism of Action: Dual Inhibition of FGFR and VEGFR

PD173074 exerts its anti-angiogenic effects by functioning as an ATP-competitive inhibitor.[3] It selectively binds to the ATP-binding pocket within the kinase domains of FGFR and VEGFR.[1][4] This competitive inhibition blocks receptor autophosphorylation, a critical step in receptor activation, thereby preventing the initiation of downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[1][5] The primary targets of PD173074 are FGFR1 and FGFR3, with significant activity also demonstrated against VEGFR2.[3][6] Its selectivity for these receptors is markedly higher than for other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[6]

Quantitative Data on Inhibitory Activity

The potency and selectivity of PD173074 have been quantified in numerous studies. The following tables summarize the key in vitro inhibitory activities and cellular effects of the compound.

Table 1: In Vitro Kinase Inhibitory Activity of PD173074

| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |

| FGFR1 | Cell-free kinase assay | ~25 nM (IC50) | [1][7][8] |

| FGFR1 | ATP-competitive inhibition | ~40 nM (Ki) | [1][8][9] |

| FGFR1 | Autophosphorylation (Cell-based) | 1-5 nM (IC50) | [1][7][8][9] |

| FGFR3 | Cell-free kinase assay | 5 nM (IC50) | [6] |

| VEGFR2 | Cell-free kinase assay | ~100 nM (IC50) | [6] |

| VEGFR2 | Autophosphorylation (Cell-based) | 100-200 nM (IC50) | [7][8][9] |

| PDGFR | Cell-free kinase assay | 17,600 nM (IC50) | [6] |

| c-Src | Cell-free kinase assay | 19,800 nM (IC50) | [6] |

| EGFR | Cell-free kinase assay | >50,000 nM (IC50) | [6] |

| InsR | Cell-free kinase assay | >50,000 nM (IC50) | [6] |

Table 2: In Vitro Cellular Effects of PD173074

| Assay | Cell Type | Effect | IC50 Value | Reference(s) |

| Granule Neuron Survival (FGF-2 enhanced) | Cerebellar Granule Neurons | Inhibition | 8 nM | [1][7] |

| Neurite Growth (FGF-2 treated) | Cerebellar Granule Neurons | Inhibition | 22 nM | [7] |

| Cell Viability | FGFR3-expressing KMS11 and KMS18 cells | Reduction | <20 nM | [1][8] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | >100-fold more selective than for tumor cell lines | [10][11] |

| Microcapillary Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | 10 nM | [11] |

Signaling Pathways

PD173074's inhibition of FGFR and VEGFR blocks critical downstream signaling pathways implicated in angiogenesis. The simplified diagrams below illustrate the points of inhibition.

PD173074 inhibits FGFR/VEGFR autophosphorylation.

Experimental Protocols

A variety of in vitro assays are used to demonstrate the anti-angiogenic effects of PD173074.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the ability of PD173074 to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.[1][12]

Methodology:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[1]

-

Compound Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of PD173074 or a vehicle control. Stimulate cells with an angiogenic factor such as bFGF or VEGF. Incubate for 48-72 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.[1]

Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

Cell migration is another critical component of angiogenesis. The scratch wound healing assay is a common method to evaluate the effect of compounds on this process.[1]

Methodology:

-

Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.[1]

-

Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[1]

-

Washing: Gently wash the wells with PBS to remove detached cells.[1]

-

Compound Treatment: Add fresh low-serum medium containing different concentrations of PD173074 or a vehicle control.[1]

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).[1]

-

Quantification: Measure the area of the scratch at each time point. The percentage of wound closure is calculated to determine the effect on cell migration.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]

- 10. PD173074 - Creative Enzymes [creative-enzymes.com]

- 11. Anti-angiogenic activity of selected receptor tyrosine kinase inhibitors, PD166285 and PD173074: implications for combination treatment with photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

PD173074 (CAS: 219580-11-7): A Technical Guide for Researchers

An in-depth analysis of the potent and selective FGFR inhibitor for researchers, scientists, and drug development professionals.

PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3. It also demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cellular and developmental biology, as well as cancer research, for its ability to selectively dissect the roles of FGFR signaling in processes such as cell proliferation, differentiation, and angiogenesis.

Core Compound Details

| Property | Value |

| Chemical Name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |

| CAS Number | 219580-11-7[1][2][3] |

| Molecular Formula | C₂₈H₄₁N₇O₃[1][2][3] |

| Molecular Weight | 523.67 g/mol [1][2] |

| Appearance | White to yellow solid[1][4] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[2][3][5] |

Quantitative Data: Potency and Selectivity

PD173074 exhibits high selectivity for FGFRs, with significantly lower potency against other tyrosine kinases.[6][7] The following tables summarize its inhibitory activity.

Table 1: In Vitro Kinase and Autophosphorylation Inhibition

| Target | Assay Type | IC₅₀ (nM) | Key Findings |

| FGFR1 | Cell-free / Autophosphorylation | ~21.5 - 25[3][5][6][8] | Potent inhibition of FGFR1 kinase activity and autophosphorylation.[6][9] |

| FGFR3 | Cell-free | 5[2][3][5] | Highly potent against this family member.[2][5] |

| VEGFR2 | Cell-free / Autophosphorylation | ~100 - 200[5][6][8] | Effective inhibition, though less potent than against FGFRs.[6][9] |

| PDGFR | Cell-free | 17,600[2][5] | Over 1000-fold more selective for FGFR1.[6] |

| c-Src | Cell-free | 19,800[2][5] | Significantly lower potency.[5] |

| EGFR | Cell-free | >50,000[2][5] | Negligible activity.[5] |

| InsR | Cell-free | >50,000[5] | Negligible activity.[5] |

| MEK | Cell-free | >50,000[5] | Negligible activity.[5] |

| PKC | Cell-free | >50,000[5] | Negligible activity.[5] |

Table 2: Cellular Activity of PD173074

| Cellular Process | Cell Line(s) | IC₅₀ (nM) | Key Findings |

| FGFR1 Autophosphorylation | NIH3T3 | 1 - 5[9] | Demonstrates potent inhibition of receptor activation in a cellular context.[9] |

| VEGFR2 Autophosphorylation | NIH3T3 | 100 - 200[9] | Effective inhibition of VEGFR2 signaling in cells.[9] |

| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20[6][9] | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[6][9] |

| Cell Viability | TFK-1 (Cholangiocarcinoma) | ~6,600 | Effective in reducing cell viability. |

| Cell Viability | KKU-213 (Cholangiocarcinoma) | ~8,400 | Dose-dependent reduction in cell viability. |

| Cell Viability | RBE (Cholangiocarcinoma) | ~11,000 | Demonstrates anti-proliferative effects. |

Mechanism of Action and Signaling Pathways

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[1][7] This binding event physically obstructs the binding of ATP, thereby preventing the autophosphorylation of tyrosine residues within the kinase domain.[1][7] This lack of phosphorylation halts the activation of the receptor and inhibits the subsequent downstream signaling cascades that are crucial for cellular processes like proliferation and survival.[1]

The primary signaling pathways inhibited by PD173074 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[10]

-

PI3K-AKT-mTOR Pathway: A key pathway for cell survival, growth, and proliferation.[10]

-

JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[10]

By blocking these pathways, PD173074 can induce cell cycle arrest and apoptosis in cells that are dependent on FGFR signaling.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Radiometric Filter-Binding)

This protocol outlines a method to determine the IC₅₀ of PD173074 against a target kinase like FGFR1.[5][9]

Materials:

-

Recombinant human FGFR1 kinase

-

PD173074 (stock solution in DMSO)

-

Poly(Glu, Tyr) 4:1 substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate)[5]

-

ATP Solution (5 µM ATP in Kinase Assay Buffer)[5]

-

96-well reaction plates

-

Phosphocellulose filter plates

-

Wash Buffer (0.5% Phosphoric Acid)[5]

-

Scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer (final concentrations ranging from 0.1 nM to 10 µM). Include a DMSO-only control.[5]

-

Reaction Setup: In a 96-well plate, add in order: 25 µL of Kinase Assay Buffer, 10 µL of PD173074 dilution or DMSO, 10 µL of substrate solution (750 µg/mL Poly(Glu, Tyr) 4:1), and 10 µL of enzyme solution (60-75 ng recombinant FGFR1).[5]

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[5]

-

Reaction Initiation: Start the kinase reaction by adding 10 µL of [γ-³²P]ATP solution. Incubate at 25°C for 10 minutes.[5]

-

Reaction Termination: Stop the reaction by adding 50 µL of 1% Phosphoric Acid.[5]

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 200 µL of Wash Buffer to remove unincorporated ATP.[5]

-

Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[5]

-

Data Analysis: Subtract background counts, plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration, and determine the IC₅₀ value using a sigmoidal dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of PD173074 on cell proliferation and viability.[2]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

PD173074 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

-

Treatment: Treat cells with a range of PD173074 concentrations. Include a vehicle (DMSO) control.[11]

-

Incubation: Incubate the cells for a specified period (typically 24-72 hours).[11]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][11]

-

Solubilization: Remove the medium and add 100-200 µL of DMSO to dissolve the formazan crystals.[2][11]

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[2][11]

-

Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).[11]

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of PD173074 on the phosphorylation status of FGFR in cells.

Materials:

-

Cells of interest

-

PD173074

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-FGFR, anti-total FGFR, and a loading control like anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Treat with various concentrations of PD173074 for a specified time.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary anti-p-FGFR antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect protein bands using a chemiluminescent substrate.

-

Re-probing: Strip the membrane and re-probe for total FGFR and a loading control to normalize the p-FGFR signal.

-

Data Analysis: Quantify band intensities using densitometry software.

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD173074 in a mouse model.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude mice)

-

PD173074

-

Vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline)[6]

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into control (vehicle) and treatment groups.[6]

-

Drug Administration: Administer PD173074 or vehicle according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[6]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).

-

Data Analysis: Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy of PD173074.

Conclusion

PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its ATP-competitive mechanism of action makes it a critical research tool for investigating the multifaceted roles of FGFR signaling in both normal physiology and disease states, particularly in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. ibidi.com [ibidi.com]

- 10. veterinarypaper.com [veterinarypaper.com]

- 11. benchchem.com [benchchem.com]

The Discovery and Synthesis of PD173074: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases critically involved in cell proliferation, differentiation, angiogenesis, and survival. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PD173074. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a visualization of the targeted signaling pathway.

Discovery and Mechanism of Action

PD173074, a pyrido[2,3-d]pyrimidine derivative, was identified as a potent inhibitor of FGFR tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This blockade of autophosphorylation inhibits the downstream signaling cascades that drive oncogenic processes.[1]

Studies have demonstrated that PD173074 exhibits high selectivity for FGFR1 and FGFR3.[2][3][4] It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key regulator of angiogenesis.[1][2] The selectivity of PD173074 for FGFRs over other tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, is a key characteristic that minimizes off-target effects.[1]

Quantitative Inhibitory Activity

The inhibitory potency of PD173074 has been quantified against a panel of protein kinases using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference(s) |

| FGFR1 | ~25 | [1][5] |

| FGFR1 (autophosphorylation) | 1-5 | [1] |

| FGFR3 | 5 | [2][3][4][6] |

| VEGFR2 | 100-200 | [1][2][3][4][5] |

| PDGFR | 17600 | [2][3][4] |

| c-Src | 19800 | [2][3][4] |

| EGFR | >50000 | [2][3][4] |

| InsR | >50000 | [2][3][4] |

| MEK | >50000 | [2][3][4] |

| PKC | >50000 | [2][3][4] |

Synthesis of PD173074

The chemical synthesis of PD173074, with the systematic name 4-amino-5-cyclohexyl-7-(4-(N-methylpiperazino)benzyl)pyrrolo[2,3-d]pyrimidine, involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by the introduction of the necessary substituents. While a detailed, step-by-step protocol from a single source is not publicly available, the synthesis can be accomplished by adapting established methods for the synthesis of related pyrido[2,3-d]pyrimidine derivatives. The general synthetic strategy is outlined below.

A plausible synthetic route would begin with a suitably substituted pyrimidine derivative. The pyridine ring is then constructed onto the pyrimidine core to form the pyrido[2,3-d]pyrimidine nucleus. This is often achieved through condensation reactions with a three-carbon synthon. Subsequently, the cyclohexyl group can be introduced at the 5-position, and the 4-(N-methylpiperazino)benzyl group can be attached at the 7-position via nucleophilic substitution or other coupling reactions. Purification of the final product would typically be performed using column chromatography.

Biological Effects and In Vivo Efficacy

PD173074 has demonstrated significant biological activity in both in vitro and in vivo models.

-

Inhibition of Angiogenesis: PD173074 effectively blocks angiogenesis induced by both FGF and VEGF.[5]

-

Induction of Apoptosis: The compound promotes apoptosis in cancer cells, as evidenced by increased caspase-3 and cytokeratin 18 cleavage.

-

Reduction of Cell Proliferation: PD173074 inhibits the proliferation of various cancer cell lines, particularly those with dysregulated FGFR signaling.

-

In Vivo Antitumor Activity: In preclinical xenograft models, oral administration of PD173074 has been shown to impair tumor growth and increase survival.[5] Notably, in H-69 small cell lung cancer xenografts, PD173074 induced complete and lasting tumor responses in a significant percentage of treated mice.[7]

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[8][9][10][11][12]

Detailed Experimental Protocols

In Vitro FGFR1 Kinase Assay (Radiometric Filter-Binding)

This assay determines the ability of PD173074 to inhibit the enzymatic activity of FGFR1.

-

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

[γ-³²P]ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

PD173074 stock solution in DMSO

-

30% Trichloroacetic acid (TCA)

-

15% Trichloroacetic acid (TCA)

-

Glass-fiber filter mats

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing FGFR1 kinase, poly(Glu, Tyr) substrate, and varying concentrations of PD173074 in assay buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 25°C for 10 minutes.

-

Terminate the reaction by adding 30% TCA.

-

Spot the reaction mixture onto glass-fiber filter mats to precipitate the phosphorylated substrate.

-

Wash the filter mats three times with 15% TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of PD173074 that inhibits 50% of FGFR1 enzymatic activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PD173074 on the viability and proliferation of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., H-510, H-69)

-

Complete cell culture medium

-

PD173074 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PD173074 (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Corneal Angiogenesis Assay

This assay evaluates the anti-angiogenic effect of PD173074 in a living animal model.

-

Materials:

-

Mice

-

Pellets containing an angiogenic factor (e.g., FGF or VEGF)

-

PD173074 formulation for oral administration

-

Surgical instruments for corneal micropocket creation

-

Slit-lamp biomicroscope

-

-

Procedure:

-

Anesthetize the mice and surgically create a micropocket in the cornea.

-

Implant a pellet containing the angiogenic factor into the corneal pocket.

-

Administer PD173074 or a vehicle control to the mice daily via oral gavage.

-

After a set period (e.g., 5-7 days), examine the corneas under a slit-lamp biomicroscope.

-

Quantify the extent of neovascularization by measuring the area of vessel growth from the limbus towards the pellet.

-

Apoptosis Detection by Caspase-3 Cleavage

This assay detects the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with PD173074.

-

Materials:

-

Cells treated with PD173074 or vehicle control

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure (Western Blot):

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for cleaved caspase-3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.

-

Immunohistochemistry for Cytokeratin 18 Cleavage

This method visualizes the cleavage of cytokeratin 18, another marker of apoptosis, in tumor tissue from in vivo studies.

-

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Antigen retrieval solution

-

Peroxidase blocking solution

-

Primary antibody against cleaved cytokeratin 18

-

HRP-conjugated secondary antibody

-

DAB chromogen

-

Hematoxylin counterstain

-

-

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced antigen retrieval to unmask the epitope.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary antibody against cleaved cytokeratin 18.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB chromogen, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides for microscopic examination. The presence of brown staining indicates apoptotic cells.

-

Conclusion

PD173074 is a valuable research tool for investigating the role of FGFR signaling in normal and pathological processes. Its potent and selective inhibitory activity against FGFRs, coupled with its demonstrated anti-angiogenic and pro-apoptotic effects, underscores the therapeutic potential of targeting this pathway in cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. mdpi.com [mdpi.com]